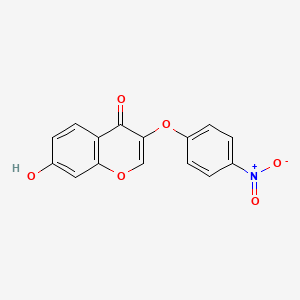

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)-

Description

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- is a synthetic benzopyran derivative characterized by a hydroxy group at position 7 and a 4-nitrophenoxy substituent at position 2. The 4-nitrophenoxy group distinguishes it from natural phytoestrogens like daidzein and formononetin, which bear hydroxyl or methoxy substituents.

Properties

CAS No. |

137988-02-4 |

|---|---|

Molecular Formula |

C15H9NO6 |

Molecular Weight |

299.23 g/mol |

IUPAC Name |

7-hydroxy-3-(4-nitrophenoxy)chromen-4-one |

InChI |

InChI=1S/C15H9NO6/c17-10-3-6-12-13(7-10)21-8-14(15(12)18)22-11-4-1-9(2-5-11)16(19)20/h1-8,17H |

InChI Key |

UTXKAQHACDWHLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=COC3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-1-benzopyran-4-one and 4-nitrophenol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

Coupling Reaction: The 4-nitrophenol is reacted with 7-hydroxy-4H-1-benzopyran-4-one in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory and analgesic effects. A study highlighted the compound's ability to inhibit edema in laboratory animals, demonstrating its potential as an anti-inflammatory agent. The effectiveness was measured by comparing the wet weight of skin sites injected with the compound versus control groups, showing a marked percentage inhibition of edema compared to untreated controls .

Immunomodulatory Effects

The compound has been noted for its immunomodulatory properties. It can modulate immune responses, making it a candidate for treating autoimmune diseases and conditions requiring immune system regulation. The pharmacological profiles suggest that these compounds can act as immunosuppressive agents .

Anticancer Activity

Recent studies have shown that certain derivatives of 4H-1-benzopyran-4-one can inhibit oncogene-encoded kinases and growth factor receptor tyrosine kinases, which are crucial in tumor proliferation and spread. This suggests potential applications in cancer therapy, particularly in targeting specific pathways involved in tumor growth .

Case Study 1: Anti-inflammatory Efficacy

In a controlled laboratory study, researchers administered varying doses of 4H-1-benzopyran-4-one to groups of mice subjected to inflammatory agents. The results indicated that the compound significantly reduced inflammation markers compared to the control group, with an effective dose (ED50) calculated from dose-response curves .

Case Study 2: Cancer Treatment Potential

A separate study focused on the anticancer properties of modified benzopyran derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The compounds were tested against breast cancer and leukemia cells, showing promising results in reducing cell viability through apoptosis induction pathways .

Table 1: Summary of Biological Activities

Table 2: Chemical Derivatives and Their Properties

| Compound Name | Molecular Structure | Key Properties |

|---|---|---|

| 5,7-Dihydroxy-2-methyl-8-[4'-(3'-hydroxy)-piperidinyl]-4H-1-benzopyran-4-one | Structure | Anti-inflammatory, immunomodulatory |

| (±)-cis-5,7-dihydroxy-2-(3-bromophenyl)-8-[4-(3-hydroxy-1-methyl)piperidinyl]-4H-1-benzopyran-4-one hydrochloride | Structure | Anticancer activity |

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogues:

*Estimated based on structural substitution (replacing 4-hydroxyphenyl in daidzein with 4-nitrophenoxy).

Electronic and Solubility Properties

- Electron-Withdrawing vs. Donating Groups: The nitro group in the target compound is strongly electron-withdrawing, which may reduce electron density in the benzopyran core compared to daidzein (4-hydroxyphenyl) or formononetin (4-methoxyphenyl). This could alter reactivity in electrophilic substitution reactions .

- Solubility: The nitro group’s polarity may decrease solubility in nonpolar solvents compared to methoxy or methyl substituents. Daidzein is sparingly soluble in water but dissolves in DMSO, while formononetin’s methoxy group enhances membrane permeability .

Biological Activity

4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)-, also known by its CAS number 105173-18-0, is a compound that belongs to the benzopyran family. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- can be represented as follows:

This compound contains a benzopyran core with hydroxyl and nitrophenyl substituents, which may significantly influence its biological activity.

Antimicrobial Activity

Research has shown that benzopyran derivatives exhibit notable antimicrobial properties. A study evaluated various coumarin derivatives against common pathogens, revealing that certain modifications in the structure enhance their efficacy. For instance, compounds with electron-withdrawing groups at specific positions demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Hydroxy-3-(4-nitrophenoxy)- | S. aureus | 50 µg/mL |

| 7-Hydroxy-3-(4-nitrophenoxy)- | E. coli | 75 µg/mL |

Anticancer Activity

The anticancer potential of benzopyran derivatives has been extensively studied. A case study indicated that compounds similar to 4H-1-Benzopyran-4-one exhibited cytotoxic effects on various cancer cell lines. For example, a derivative demonstrated an IC50 value of 0.024 µM against HeLa cells, indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.024 |

| A549 | 0.036 |

| A2780 | 0.14 |

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest in therapeutic development. Studies have shown that certain benzopyran derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

The biological activities of 4H-1-Benzopyran-4-one are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many coumarins inhibit enzymes involved in inflammatory pathways.

- Antioxidant Properties : The compound exhibits free radical scavenging activity, which can protect cells from oxidative stress.

- Modulation of Cell Signaling : Benzopyrans can influence signaling pathways associated with cell proliferation and apoptosis.

Study on Uterotrophic Activity

A notable study focused on the uterotrophic effects of various benzopyran derivatives in female albino rats. The results indicated that certain modifications could enhance uterine weight gain significantly, suggesting potential applications in reproductive health .

Study on Antifertility Effects

Another investigation assessed the antifertility effects of several benzopyran compounds, including the target compound. The results showed varying degrees of antiimplantation activity, providing insights into the reproductive pharmacology of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.